molecular formula C31H46O3 B12414451 Vitamin K1 2,3-epoxide-d7

Vitamin K1 2,3-epoxide-d7

Cat. No.: B12414451
M. Wt: 473.7 g/mol
InChI Key: KUTXFBIHPWIDJQ-VKXGTQFMSA-N
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Description

Vitamin K1 2,3-epoxide-d7 is a deuterated form of Vitamin K1 2,3-epoxide, a derivative of Vitamin K1. This compound is a fat-soluble vitamin produced by plants and is essential for blood coagulation. The deuterated form, this compound, is used primarily in scientific research to study the metabolism and function of Vitamin K1 and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 2,3-epoxide-d7 involves the deuteration of Vitamin K1 2,3-epoxide. The process typically includes the following steps:

    Deuteration of Vitamin K1: This involves the replacement of hydrogen atoms in Vitamin K1 with deuterium atoms.

    Epoxidation: The deuterated Vitamin K1 is then subjected to epoxidation to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced epoxidation techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1 2,3-epoxide-d7 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to Vitamin K1 quinone.

    Reduction: Conversion back to Vitamin K1.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the specific substitution reaction.

Major Products:

Scientific Research Applications

Vitamin K1 2,3-epoxide-d7 is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Mechanism of Action

Vitamin K1 2,3-epoxide-d7 exerts its effects through its role in the Vitamin K cycle. The compound is converted to Vitamin K1 quinone by the enzyme Vitamin K1 2,3-epoxide reductase. This conversion is essential for the activation of Vitamin K-dependent proteins involved in blood coagulation. The molecular targets include the γ-glutamyl carboxylase enzyme, which modifies specific proteins to their active forms .

Comparison with Similar Compounds

    Vitamin K1 (Phylloquinone): The parent compound of Vitamin K1 2,3-epoxide-d7.

    Vitamin K1 2,3-epoxide: The non-deuterated form.

    Vitamin K2 (Menaquinone): Another form of Vitamin K with a different side chain structure.

    Vitamin K3 (Menadione): A synthetic form of Vitamin K.

Comparison: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis. This uniqueness sets it apart from other similar compounds, which do not have the same isotopic labeling .

Properties

Molecular Formula

C31H46O3

Molecular Weight

473.7 g/mol

IUPAC Name

3,4,5,6-tetradeuterio-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D

InChI Key

KUTXFBIHPWIDJQ-VKXGTQFMSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H]

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Origin of Product

United States

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